molecular formula C20H18N2O3S B308790 N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide

N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide

Cat. No. B308790
M. Wt: 366.4 g/mol
InChI Key: SMTJWBDNLGBSCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide, commonly known as ETP-46464, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. It belongs to the class of small-molecule inhibitors that target specific enzymes involved in disease progression.

Mechanism of Action

ETP-46464 acts as a potent inhibitor of caspase-1, caspase-4, and caspase-5, which are involved in the processing and activation of pro-inflammatory cytokines. By inhibiting these enzymes, ETP-46464 reduces the production of pro-inflammatory cytokines, thus attenuating the inflammatory response.
Biochemical and Physiological Effects:
ETP-46464 has been shown to have several biochemical and physiological effects, including the inhibition of cytokine production, the reduction of inflammation, and the improvement of tissue repair and regeneration. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

ETP-46464 has several advantages for use in lab experiments, including its potency, specificity, and ease of use. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.

Future Directions

There are several future directions for the study of ETP-46464, including its potential applications in the treatment of various diseases, such as cancer, neurodegenerative diseases, and inflammatory disorders. Further studies are needed to determine its safety and efficacy in humans, as well as its potential for use in combination with other therapies. Additionally, the development of new analogs and derivatives of ETP-46464 may lead to the discovery of more potent and selective inhibitors of caspase enzymes.

Synthesis Methods

The synthesis of ETP-46464 involves several steps, including the reaction of 2-ethoxyaniline with N-(tert-butoxycarbonyl)-3-nitrobenzoic acid, followed by reduction and deprotection to yield the intermediate compound. This intermediate is then reacted with 2-thiophenecarboxylic acid to produce the final product, ETP-46464.

Scientific Research Applications

ETP-46464 has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to inhibit the activity of several enzymes, including caspase-1, caspase-4, and caspase-5, which are involved in the inflammatory response and disease progression.

properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

N-[3-[(2-ethoxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H18N2O3S/c1-2-25-17-10-4-3-9-16(17)22-19(23)14-7-5-8-15(13-14)21-20(24)18-11-6-12-26-18/h3-13H,2H2,1H3,(H,21,24)(H,22,23)

InChI Key

SMTJWBDNLGBSCJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CS3

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

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